N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring through a phenyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the benzimidazole moiety have been known to interact with a wide range of targets due to their broad range of chemical and biological properties .
Mode of Action
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the benzimidazole moiety is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the benzimidazole moiety is highly soluble in water and other polar solvents , which could potentially influence its action in different environments.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to have a high tendency towards elastase inhibition . This suggests that it may interact with the enzyme elastase, potentially inhibiting its activity .
Cellular Effects
It has been found to exhibit significant antimicrobial effects against various strains of bacteria and fungi . Additionally, it has shown potent anticancer activity against the human colorectal carcinoma cell line (HCT116), even more than the standard drug 5-FU .
Molecular Mechanism
Molecular docking studies have shown that it binds within the active region of elastase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It has been found to scavenge 80% of DPPH˙ radicals, indicating its promising antioxidant activity .
Metabolic Pathways
It is known that benzimidazole derivatives have similar structural features as purine nucleotides, suggesting that they may participate in purine synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The phenyl group is then introduced through a coupling reaction, often using Suzuki or Heck coupling methods . The final step involves the formation of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: N-oxides of the benzimidazole ring
Reduction: Amines from nitro groups
Substitution: Nitrobenzenes, halobenzenes
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea: Similar structure but with a thiourea group instead of a pyrazole ring.
2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzimidazole: Features two benzimidazole rings linked through a phenyl group.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-11-10-16(22-23)18(24)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-11H,1H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJIWXFPAYKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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